Product packaging for 3-Ethyl-2-indolecarbaldehyde(Cat. No.:)

3-Ethyl-2-indolecarbaldehyde

Cat. No.: B8592081
M. Wt: 173.21 g/mol
InChI Key: IJVJFFWEENEMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Ethyl-2-indolecarbaldehyde (IUPAC name: 3-ethyl-5-methyl-1H-indole-2-carbaldehyde) is a high-purity synthetic indole derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C12H13NO, with a molecular weight of 187.24 g/mol . This compound serves as a versatile chemical building block, particularly in the synthesis of complex indole-chalcone hybrids. These hybrids are prominent scaffolds in drug discovery due to their diverse therapeutic potential . Researchers utilize this aldehyde in Claisen-Schmidt condensation reactions with acetylated aromatic compounds to create type-1 indole-chalcone hybrids, which have demonstrated potent biological activities . The primary research value of this compound lies in its application for developing novel therapeutic agents. Indole-chalcone hybrids derived from similar formylated indoles have shown promising anticancer activity against drug-resistant tumor cells, in some cases inducing cell death through non-apoptotic mechanisms like methuosis . Furthermore, this scaffold is investigated for creating compounds with antimicrobial, anti-inflammatory, and antitubercular properties . The specific ethyl and methyl substituents on the indole core are strategic modifications that can fine-tune the compound's properties, influencing its interaction with biological targets such as enzymes and receptors . This makes it a valuable reagent for structure-activity relationship (SAR) studies aimed at developing more effective and targeted pharmaceuticals. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B8592081 3-Ethyl-2-indolecarbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-ethyl-1H-indole-2-carbaldehyde

InChI

InChI=1S/C11H11NO/c1-2-8-9-5-3-4-6-10(9)12-11(8)7-13/h3-7,12H,2H2,1H3

InChI Key

IJVJFFWEENEMQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=CC=CC=C21)C=O

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 3 Ethyl 2 Indolecarbaldehyde

Transformations of the Aldehyde Moiety

The aldehyde functional group at the C2 position of the indole (B1671886) ring is a primary site for a variety of chemical transformations, including condensation reactions, the formation of imine and oxime derivatives, and oxidation-reduction reactions. These reactions are fundamental in expanding the molecular complexity and diversity of the 3-Ethyl-2-indolecarbaldehyde core.

Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a new carbon-carbon double bond. wikipedia.org In the case of this compound, the aldehyde group readily participates in Knoevenagel condensations with various active methylene (B1212753) compounds, typically in the presence of a weak base catalyst such as piperidine (B6355638) or triethylamine (B128534). thermofisher.comscirp.org This reaction is a powerful tool for introducing diverse functionalities and extending the conjugation of the indole system.

Commonly employed active methylene compounds include malononitrile, cyanoacetic acid, and its esters. researchgate.netacgpubs.org The reaction with malononitrile, for instance, yields (E)-2-((3-ethyl-1H-indol-2-yl)methylene)malononitrile, a versatile intermediate for further synthetic elaborations. Similarly, condensation with ethyl cyanoacetate (B8463686) produces the corresponding α,β-unsaturated ester. scirp.org The general scheme for the Knoevenagel condensation of this compound is depicted below:

Scheme 1: Knoevenagel condensation of this compound with active methylene compounds.

Active Methylene CompoundProduct
Malononitrile(E)-2-((3-ethyl-1H-indol-2-yl)methylene)malononitrile
Ethyl CyanoacetateEthyl (E)-2-cyano-3-(3-ethyl-1H-indol-2-yl)acrylate
Cyanoacetamide(E)-2-cyano-3-(3-ethyl-1H-indol-2-yl)acrylamide

These condensation products, characterized by an electron-withdrawing group attached to the newly formed double bond, are valuable precursors for the synthesis of more complex heterocyclic systems and pharmacologically active molecules. The reaction conditions can be optimized by the choice of solvent and catalyst to achieve high yields of the desired products. nih.gov

Formation of Imine and Oxime Derivatives

The aldehyde functionality of this compound readily reacts with primary amines and hydroxylamine (B1172632) to form imine (Schiff base) and oxime derivatives, respectively. These reactions represent a straightforward method for introducing nitrogen-containing functionalities.

The formation of imines occurs through the acid-catalyzed nucleophilic addition of a primary amine to the carbonyl group, followed by the elimination of a water molecule. youtube.comlibretexts.org The resulting imines can serve as intermediates for the synthesis of various N-heterocycles and can be further reduced to secondary amines.

Oxime formation is achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. researchgate.netmdpi.com This reaction is often straightforward and proceeds with high conversion. nih.gov The resulting oximes can exist as syn and anti isomers, and their ratio can sometimes be influenced by the reaction conditions. mdpi.com Oximes are valuable synthetic intermediates and have been explored for their own biological activities. nih.gov The general reactions for imine and oxime formation are as follows:

Scheme 2: Formation of imine and oxime derivatives from this compound.

ReagentDerivative TypeProduct Name
Primary Amine (R-NH₂)ImineN-((3-ethyl-1H-indol-2-yl)methylene)alkan-1-amine
Hydroxylamine (NH₂OH)Oxime(E/Z)-3-Ethyl-1H-indole-2-carbaldehyde oxime

Reduction and Oxidation Reactions of the Formyl Group

The formyl group of this compound can be selectively reduced to a hydroxymethyl group or oxidized to a carboxylic acid group, providing access to another set of valuable derivatives.

Reduction of the aldehyde to the corresponding alcohol, (3-ethyl-1H-indol-2-yl)methanol, can be achieved using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically effective for this transformation, selectively reducing the aldehyde without affecting the indole ring.

Conversely, the oxidation of the aldehyde to 3-ethyl-1H-indole-2-carboxylic acid can be accomplished using various oxidizing agents. researchgate.net Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), silver oxide (Ag₂O), or milder reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger. The choice of the oxidizing agent is crucial to avoid over-oxidation or degradation of the indole nucleus.

TransformationReagent ExampleProduct
ReductionSodium Borohydride (NaBH₄)(3-ethyl-1H-indol-2-yl)methanol
OxidationSilver(I) Oxide (Ag₂O)3-ethyl-1H-indole-2-carboxylic acid

Functionalization at the Indole Nitrogen (N1-Position)

The nitrogen atom of the indole ring is another key site for derivatization. The N-H proton is weakly acidic and can be removed by a suitable base, allowing for subsequent reactions with electrophiles.

N-Acylation Reactions

N-acylation of this compound introduces an acyl group onto the indole nitrogen, a common strategy to protect the nitrogen or to modulate the electronic properties of the indole ring. ekb.eg This reaction is typically carried out by treating the indole with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. nih.gov

The choice of base is important; strong bases like sodium hydride (NaH) are often used to deprotonate the indole nitrogen completely. ekb.eg The resulting indolyl anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. Alternatively, milder bases like triethylamine or pyridine (B92270) can be used, particularly with more reactive acylating agents. researchgate.net A recent method has also demonstrated the use of thioesters as a stable acyl source for the N-acylation of indoles. nih.gov

Acylating AgentBaseProduct
Acetyl ChlorideTriethylamine1-acetyl-3-ethyl-1H-indole-2-carbaldehyde
Benzoyl ChlorideSodium Hydride1-benzoyl-3-ethyl-1H-indole-2-carbaldehyde
Acetic AnhydridePyridine1-acetyl-3-ethyl-1H-indole-2-carbaldehyde

N-Alkylation and N-Substitution Pathways

N-alkylation introduces an alkyl or substituted alkyl group at the N1-position of the indole ring. nih.gov This is a widely used method for synthesizing a variety of N-substituted indole derivatives. mdpi.com The reaction generally involves the deprotonation of the indole nitrogen with a base to form the indolyl anion, which is then reacted with an alkylating agent, such as an alkyl halide. nih.gov

Commonly used bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and cesium carbonate (Cs₂CO₃). nih.govmdpi.com The choice of solvent can also influence the reaction's outcome, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being frequently employed. nih.gov In addition to simple alkyl halides, other electrophiles such as allylic carbonates and acetates can be used for N-alkylation, often in the presence of a transition metal catalyst. mdpi.com

Alkylating AgentBaseProduct
Methyl IodidePotassium Hydroxide3-ethyl-1-methyl-1H-indole-2-carbaldehyde
Benzyl (B1604629) BromideSodium Hydride1-benzyl-3-ethyl-1H-indole-2-carbaldehyde
Allyl BromideCesium Carbonate1-allyl-3-ethyl-1H-indole-2-carbaldehyde

These N-alkylation and N-acylation strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of a wide array of derivatives with tailored properties for various applications.

Electrophilic Aromatic Substitution on the Indole Ring

The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (EAS). researchgate.netbhu.ac.in The pyrrole (B145914) portion of the indole is significantly more reactive than the benzene (B151609) ring. bhu.ac.in In an unsubstituted indole, electrophilic attack occurs preferentially at the C3 position. bhu.ac.instackexchange.com However, in this compound, both the C2 and C3 positions are occupied, directing electrophilic attack towards the benzene ring at the C4, C5, C6, and C7 positions.

The regioselectivity of electrophilic substitution on the benzene ring of this compound is governed by the combined electronic effects of the fused pyrrole ring and the substituents at the C2 and C3 positions. The nitrogen atom of the pyrrole ring acts as a powerful electron-donating group, activating the entire carbocyclic ring, particularly the C4 and C6 positions, through resonance.

The substituents on the pyrrole ring modulate this inherent reactivity:

C2-Carbaldehyde Group : This is an electron-withdrawing group (-CHO) that deactivates the indole ring towards electrophilic attack through a negative inductive (-I) and negative resonance (-M) effect. This deactivation is most pronounced at the C7 and C5 positions.

C3-Ethyl Group : This is an electron-donating group (-CH₂CH₃) that activates the indole ring through a positive inductive (+I) effect. This activation enhances the electron density of the ring, particularly favoring substitution at the ortho (C4) and para (C6) positions relative to itself.

Considering these competing influences, the C4 and C6 positions are the most probable sites for electrophilic attack due to the strong activating and directing effect of the indole nitrogen, reinforced by the C3-ethyl group. The C5 and C7 positions are comparatively deactivated by the C2-carbaldehyde group. Therefore, the general order of reactivity for electrophilic aromatic substitution is expected to be C6 > C4 > C5 > C7.

PositionInfluence of Indole NitrogenInfluence of C2-CarbaldehydeInfluence of C3-Ethyl GroupOverall Predicted Reactivity
C4Activating (ortho to N)Slightly DeactivatingActivating (ortho)High
C5ActivatingDeactivating (para)Slightly ActivatingLow
C6Activating (para to N)Slightly DeactivatingActivating (para)Highest
C7ActivatingDeactivating (ortho)Slightly ActivatingLowest

Direct C-H arylation and alkenylation on the benzene portion of a C2,C3-disubstituted indole is a challenging transformation. A more common and reliable strategy involves a two-step process: regioselective halogenation followed by a palladium-catalyzed cross-coupling reaction.

First, based on the regioselectivity considerations discussed previously, this compound can be halogenated (e.g., brominated or iodinated) at one of the activated positions of the benzene ring, such as C6. The resulting halo-indole derivative can then undergo various cross-coupling reactions.

The Heck reaction is a prominent method for the alkenylation of aryl halides. mdpi.com This palladium-catalyzed reaction couples the halo-indole with an alkene to form a C-C bond at the halogenated position. nih.gov Similarly, Suzuki or Stille coupling reactions can be employed for arylation by reacting the halo-indole with an appropriate organoboron or organotin reagent, respectively. These methods provide a versatile route to C4, C5, C6, or C7-functionalized derivatives of this compound that are otherwise difficult to access.

ReactionDescriptionTypical ConditionsPotential Product
Heck AlkenylationPd-catalyzed reaction of a halo-indole with an alkene. nih.govPd salt (e.g., Na₂PdCl₄), Ligand (e.g., SPhos), Base (e.g., Na₂CO₃), Solvent (e.g., CH₃CN/H₂O). nih.gov6-Vinyl-3-ethyl-2-indolecarbaldehyde
Suzuki ArylationPd-catalyzed reaction of a halo-indole with an arylboronic acid.Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O).6-Phenyl-3-ethyl-2-indolecarbaldehyde

Cycloaddition and Annulation Reactions Involving the Indole Scaffold

The aldehyde functionality and the reactive indole nucleus of this compound serve as versatile handles for constructing more complex, fused heterocyclic systems through cycloaddition and annulation reactions.

The strategic placement of the aldehyde group at the C2 position enables its participation in condensation and cyclization cascades to build new rings onto the indole framework.

γ-Carbolines (Pyrido[4,3-b]indoles) : These structures can be synthesized via a cascade imination-heterocyclization reaction. semanticscholar.orgbeilstein-archives.org Reacting this compound with a glycine (B1666218) alkyl ester in the presence of a base like N,N-diisopropylethylamine (DIPEA) can initiate a sequence involving imine formation, enolate generation, and subsequent nucleophilic attack of the indole C3 position onto a second molecule of the aldehyde, ultimately leading to a highly substituted γ-carboline scaffold. semanticscholar.orgbeilstein-archives.org

Quinazolinones : The synthesis of quinazolinone-fused systems can be achieved through condensation with 2-aminobenzamide (B116534) or related compounds. nih.gov The reaction of this compound with 2-aminobenzamide, typically under acidic or thermal conditions, would first form an imine intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the imine carbon, followed by tautomerization or oxidation, yields the stable 2-(3-ethyl-1H-indol-2-yl)quinazolin-4(3H)-one structure. nih.gov

Target HeterocycleReactant(s) with this compoundKey Reaction TypeReference Reaction Principle
γ-CarbolineGlycine alkyl ester, Base (DIPEA)Cascade Imination-Heterocyclization semanticscholar.org, beilstein-archives.org
Quinazolinone2-AminobenzamideCondensation-Cyclization nih.gov
PyridoindoleAmmonia, β-ketoester (Friedländer Annulation)Condensation-AnnulationGeneral Friedländer Synthesis

Intramolecular cyclization offers a powerful strategy for creating novel fused ring systems by tethering a reactive group to the indole and inducing a ring-closing reaction. This typically involves initial functionalization at the indole nitrogen, followed by cyclization onto the benzene portion of the indole.

A plausible pathway could involve a radical-mediated cyclization. nih.gov This strategy would begin with the N-alkylation of this compound with a suitable tether containing a radical acceptor, such as an allyl or propargyl group. Concurrently, a halogen atom would be introduced at a specific position on the benzene ring (e.g., C7). The generation of an aryl radical at the C7 position, for instance using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), would trigger an intramolecular cyclization onto the tethered alkene or alkyne. nih.gov This process, often proceeding via a 6-endo-trig cyclization mode, can furnish novel and complex polycyclic indole analogues, such as pyrrolo[3,2,1-ij]quinoline derivatives. nih.gov This approach highlights the versatility of the indole scaffold in constructing intricate molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation spectra, the precise connectivity and spatial arrangement of atoms can be established.

In the ¹H NMR spectrum of 3-Ethyl-2-indolecarbaldehyde, distinct signals corresponding to each unique proton environment are expected. The spectrum would feature resonances for the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring portion, the aldehyde proton, and the protons of the ethyl group.

The aldehyde proton (-CHO) is anticipated to appear as a sharp singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The indole N-H proton is also expected to be in the downfield region, generally as a broad singlet around δ 8.0-9.0 ppm.

The four aromatic protons on the indole ring (H-4, H-5, H-6, and H-7) would produce a complex multiplet pattern in the aromatic region, approximately between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns depend on their electronic environment and their coupling with adjacent protons.

The ethyl group at the C-3 position would give rise to two distinct signals: a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃). The methylene quartet is expected around δ 2.8-3.2 ppm, resulting from coupling to the three methyl protons. The methyl triplet would appear further upfield, typically around δ 1.2-1.5 ppm, due to coupling with the two methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
CHO 9.5 - 10.5 Singlet (s)
NH 8.0 - 9.0 Broad Singlet (br s)
Ar-H (H-4, H-5, H-6, H-7) 7.0 - 8.0 Multiplet (m)
-CH₂- 2.8 - 3.2 Quartet (q)

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eleven distinct signals are expected, one for each unique carbon atom.

The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, anticipated in the range of δ 180-190 ppm. The eight carbons of the indole ring system would resonate in the aromatic region, between approximately δ 110 and 140 ppm. The specific shifts would be influenced by the substitution pattern. The carbon atom C-2, being attached to the electron-withdrawing aldehyde group, and C-3a and C-7a, the bridgehead carbons, would have characteristic chemical shifts within this range. The carbon C-3, bonded to the ethyl group, would also be found in this region.

The aliphatic carbons of the ethyl group would appear in the upfield region of the spectrum. The methylene carbon (-CH₂) is expected around δ 20-25 ppm, while the terminal methyl carbon (-CH₃) would be the most shielded, appearing at approximately δ 13-17 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 180 - 190
Indole Aromatic Carbons (C2, C3, C3a, C4, C5, C6, C7, C7a) 110 - 140
-CH₂- 20 - 25

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the methylene and methyl protons of the ethyl group. Additionally, correlations among the adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6, H-6 with H-7) would help in assigning their specific positions within the benzene portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would definitively link the ¹H signals of the ethyl group to their corresponding ¹³C signals and connect each aromatic proton to its respective aromatic carbon, greatly aiding in the assignment of the indole ring system.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (2-3 bond) connectivity between protons and carbons. For this compound, crucial correlations would be expected from the aldehyde proton to the C-2 and C-3 carbons of the indole ring. Furthermore, correlations from the methylene protons of the ethyl group to C-2, C-3, and C-3a would confirm the position of the ethyl substituent.

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups. A prominent, sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde is expected in the region of 1670-1700 cm⁻¹. The N-H stretching vibration of the indole ring should appear as a relatively sharp band around 3300-3400 cm⁻¹.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations of the indole ring would give rise to multiple bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch 3300 - 3400 Medium-Sharp
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
C=O Stretch (Aldehyde) 1670 - 1700 Strong-Sharp

Note: Predicted values based on characteristic functional group frequencies.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization. The compound's molecular formula is C₁₁H₁₁NO, corresponding to a nominal molecular weight of 173 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition with great confidence. nih.gov For this compound, HRMS is crucial for confirming its chemical formula, C₁₁H₁₁NO.

The theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). This value can then be compared against the experimentally measured mass of the molecular ion.

Key HRMS Data Points for this compound:

Ion Species Theoretical Monoisotopic Mass (Da)
[M]⁺˙ (Radical Cation) 173.08406
[M+H]⁺ (Protonated Molecule) 174.09134

Experimental measurement of the molecular ion's mass-to-charge ratio (m/z) within a narrow tolerance (typically <5 ppm) of the theoretical value provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing compounds in complex mixtures by separating them chromatographically before mass analysis. For this compound, a reversed-phase HPLC method would typically be employed, followed by detection using an atmospheric pressure ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.govnih.gov

In positive ion mode, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺, with an m/z of 174. Tandem mass spectrometry (MS/MS) experiments can be performed on this precursor ion to generate characteristic product ions for structural confirmation. The fragmentation would likely involve the stable indole core and the ethyl and aldehyde substituents.

Predicted LC-MS/MS Fragmentation Data for this compound:

Precursor Ion (m/z) Predicted Product Ions (m/z) Probable Neutral Loss
174 159 Loss of CH₃ (methyl radical)
174 146 Loss of C₂H₄ (ethene)
174 145 Loss of CHO (formyl radical)

This technique is particularly valuable for quantitative analysis using methods like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for high sensitivity and selectivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile compounds. nih.gov The 70 eV EI mass spectrum of this compound is predicted to show a distinct fragmentation pattern useful for its identification. The fragmentation of indole derivatives is well-documented, often initiated by cleavage of bonds adjacent to the indole ring or functional groups. libretexts.orgwhitman.edu

Based on the fragmentation of similar structures like indole-3-carbaldehyde nist.gov and other substituted indoles researchgate.net, the following key fragments are anticipated:

Molecular Ion ([M]⁺˙): A prominent peak at m/z 173, corresponding to the intact molecule.

[M-H]⁺: A peak at m/z 172, resulting from the loss of a hydrogen atom from the aldehyde group to form a stable acylium ion.

[M-CH₃]⁺: A peak at m/z 158, formed by α-cleavage with the loss of a methyl radical from the ethyl group. This is a characteristic fragmentation for ethyl-substituted aromatic systems.

[M-C₂H₅]⁺: A peak at m/z 144, resulting from the loss of the entire ethyl radical.

[M-CO-H]⁺: A peak at m/z 144, arising from the loss of a hydrogen radical followed by the elimination of carbon monoxide.

[M-C₂H₄]⁺˙: A peak at m/z 145, potentially from a McLafferty-type rearrangement involving the ethyl group and subsequent loss of ethene.

Predicted Major Fragments in the EI Mass Spectrum:

m/z Relative Intensity Proposed Fragment Identity
173 High [M]⁺˙ (Molecular Ion)
172 High [M-H]⁺
158 Moderate [M-CH₃]⁺
144 High [M-C₂H₅]⁺ or [M-CO-H]⁺

The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its identification by comparison to spectral libraries.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, analysis of related indole derivatives provides significant insight into its expected solid-state conformation. acs.orgacs.org

Studies on various indole analogues show that the bicyclic indole ring system is essentially planar. nih.gov For this compound, it is anticipated that the aldehyde group will be nearly coplanar with the indole ring to maximize conjugation. The ethyl group at the 3-position will adopt a conformation that minimizes steric hindrance.

In the crystal lattice, indole derivatives commonly exhibit specific intermolecular interactions that dictate their packing arrangement. Key expected interactions for this compound include:

N-H···O Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, forming strong hydrogen bonds with the oxygen atom of the aldehyde group of an adjacent molecule.

π-π Stacking: The planar, electron-rich indole rings are expected to stack with neighboring molecules, contributing significantly to the stability of the crystal lattice. acs.org

C-H···π Interactions: Weaker hydrogen bonds involving aromatic C-H groups and the π-system of adjacent indole rings may also be present.

Predicted Crystallographic Parameters (by analogy to similar structures):

Parameter Expected Value/System
Crystal System Monoclinic or Triclinic
Space Group Centrosymmetric (e.g., P2₁/c)
Key Interactions N-H···O hydrogen bonds, π-π stacking

The determination of the crystal structure would provide definitive data on bond lengths, bond angles, and the specific packing motifs, confirming the compound's molecular geometry and intermolecular associations in the solid state.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations are a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties.

Electrostatic Potential and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule. These maps illustrate the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For 3-Ethyl-2-indolecarbaldehyde, an MEP map would reveal the nucleophilic and electrophilic sites, providing clues about its intermolecular interactions and reactivity.

Thermodynamic Properties and Stability Studies

DFT calculations can be used to compute various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These calculations are essential for predicting the stability of the molecule and the feasibility of chemical reactions in which it might participate.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, DFT could be used to model the entire reaction pathway. This includes identifying transition states, which are the high-energy intermediates between reactants and products, and calculating the activation energies. Such studies provide a detailed, step-by-step understanding of how the reaction proceeds, which can be difficult to obtain through experimental methods alone.

While the specific computational data for this compound is not available, the methodologies described represent the standard theoretical approaches that would be used to characterize this molecule. Future research applying these computational techniques would be necessary to generate the specific data tables and detailed findings required for a comprehensive analysis.

of this compound Derivatives

Computational modeling serves as a powerful tool in modern medicinal chemistry for understanding drug-receptor interactions and guiding the design of new, more effective chemical probes and therapeutic agents. Through techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies, researchers can predict how molecules like derivatives of this compound will interact with biological targets, thereby accelerating the drug discovery process.

Molecular Docking Studies of Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This technique provides critical insights into the binding affinity and the specific interactions that stabilize the ligand-protein complex.

In a notable study, a series of new 3-ethyl-1H-indole derivatives featuring imidazolidinone pharmacophores were designed and evaluated as potential selective cyclooxygenase-2 (COX-2) inhibitors. ajchem-a.comresearchgate.net Molecular docking studies predicted strong binding affinities for these synthesized compounds, with docking scores ranging from -10.40 to -11.35 kcal/mol. ajchem-a.comresearchgate.net These values were significantly higher than that of the reference drug, meloxicam, which had a docking score of -6.89 kcal/mol. ajchem-a.comresearchgate.net

The most potent compound from this series, designated as IIb, exhibited the highest docking score of -11.35 kcal/mol. A detailed analysis of its binding mode within the COX-2 active site revealed several key interactions. The molecule was found to form hydrogen bonds with the amino acid residues ALA527, ARG120, TYR355, and LYS360. Furthermore, hydrophobic interactions with residues such as MET535, LEU534, and PHE361 were identified, which further stabilized the complex. The ability of this compound to interact with the same key amino acids as the reference drug, coupled with its superior docking score, suggests it may effectively block the active site and prevent the binding of arachidonic acid. ajchem-a.com

Table 1: Molecular Docking Scores of 3-Ethyl-1H-indole Derivatives against COX-2
CompoundDocking Score (kcal/mol)
Compound IIa-10.40
Compound IIb-11.35
Compound IIc-10.88
Compound IId-11.11
Meloxicam (Reference)-6.89
Data sourced from a study on new 3-ethyl-1H-indole derivatives as potential COX-2 inhibitors. ajchem-a.comresearchgate.net

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are ligand-based drug design techniques that identify the essential structural features responsible for a molecule's biological activity and develop mathematical models to correlate chemical structure with activity.

A study focused on indole (B1671886) and isatin derivatives as inhibitors of beta-amyloid (Aβ) aggregation, a key process in Alzheimer's disease, utilized these computational approaches. nih.govmdpi.comresearchgate.net Researchers developed a pharmacophore hypothesis based on a large dataset of compounds, including 1H-indole-3-carbaldehyde derivatives, which are structurally related to this compound. nih.govmdpi.com This model successfully distinguished active compounds from inactive ones. Complementing this, an atom-based 3D-QSAR model was generated for the most active compounds. nih.govmdpi.comresearchgate.net The model, which showed good predictive statistics (q² = 0.596 for the training set and r²ext = 0.695 for the test set), helped identify the specific physicochemical properties that correlate with the Aβ anti-aggregating potency of these indole derivatives. nih.govmdpi.comresearchgate.net

Further research on other indole derivatives has yielded valuable QSAR models for various biological targets:

As β3 Adrenergic Agonists: A combined 2D-QSAR and 3D-QSAR/CoMSIA study was performed on a series of indole-alkylamine derivatives with potent β3 adrenergic activity. researchgate.netnih.govnih.gov The resulting models highlighted the importance of steric, hydrogen-bond donor and acceptor, lipophilicity, and molar refractivity properties for biological activity, providing a guide for the rational design of new derivatives. researchgate.netnih.govnih.gov

As COX-2 Inhibitors: A 2D-QSAR study was conducted on indole derivatives to understand the structural requirements for selective COX-2 inhibition. The best model developed showed a high squared correlation coefficient (r²) of 0.9382 and a cross-validated squared correlation coefficient (q²) of 0.8557, indicating its robustness. ijpsr.com The model revealed that specific alignment-independent and physicochemical descriptors were key contributors to the anti-inflammatory activity. ijpsr.com

These studies demonstrate the utility of pharmacophore modeling and QSAR in defining the structure-activity relationships of indole-based compounds, paving the way for the design of novel molecules with enhanced potency and selectivity. researchgate.net

Table 2: Summary of QSAR/Pharmacophore Studies on Indole Derivatives
Target/ActivityModel TypeKey Statistical ParametersKey Findings/Important Features
Aβ Aggregation Inhibition3D-QSARq² = 0.596, r²ext = 0.695Identified physicochemical features correlated with anti-aggregating potency. nih.govmdpi.com
β3 Adrenergic Agonism2D-QSAR & 3D-QSAR/CoMSIANot specifiedSteric, H-bond donor/acceptor, lipophilicity, and molar refractivity are important for activity. nih.govnih.gov
COX-2 Inhibition2D-QSARr² = 0.9382, q² = 0.8557Alignment-independent and physicochemical descriptors contribute to activity. ijpsr.com

Synthetic Utility and Research Applications of 3 Ethyl 2 Indolecarbaldehyde

Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Product Analogs

The indole moiety is a privileged scaffold found in thousands of natural alkaloids with diverse and potent biological activities. 3-Substituted indole-2-carbaldehydes are valuable starting materials for the construction of these complex molecular architectures. The C2-aldehyde can be readily transformed into various functional groups or used in cyclization reactions to build the intricate ring systems characteristic of many indole alkaloids.

While direct examples of the total synthesis of a specific natural product starting from 3-Ethyl-2-indolecarbaldehyde are not extensively documented in readily accessible literature, the strategic importance of this structural motif is well-established. The aldehyde function allows for Wittig-type reactions, reductive aminations, and condensations to elongate carbon chains or introduce nitrogen-containing fragments. These fragments are often essential for forming the polycyclic systems of alkaloids. For instance, the aldehyde can be converted to an alkene, which can then participate in intramolecular Diels-Alder or Heck reactions to form new rings.

Furthermore, this compound is an ideal precursor for synthesizing analogs of natural products. By modifying the substituents on the indole core, chemists can create libraries of related compounds for structure-activity relationship (SAR) studies. For example, the ethyl group at the 3-position can be varied to probe the steric and electronic requirements of a biological target. The synthesis of analogs of marine natural products, which often feature substituted indole cores, represents a significant area of research where this compound could serve as a key starting material.

Table 1: Representative Transformations of Indole-2-carbaldehydes in Alkaloid Synthesis

TransformationReagents & ConditionsResulting StructureRelevance to Alkaloid Skeletons
Reductive AminationAmine (e.g., Tryptamine), NaBH(OAc)₃C2-Aminomethyl-3-ethyl-indoleFormation of β-carboline precursors
Wittig ReactionPhosphonium ylide (e.g., Ph₃P=CHCO₂Et)C2-alkenyl-3-ethyl-indoleElongation for further cyclizations
Knoevenagel CondensationActive methylene (B1212753) compound (e.g., Malononitrile), baseC2-vinyl-3-ethyl-indole derivativeSynthesis of electron-deficient alkenes for Michael additions
Pictet-Spengler Reaction(Post-modification of aldehyde) Tryptamine derivativeFused polycyclic indole systemCore structure of many indole alkaloids

Building Block for Novel Heterocyclic Compounds

The reactivity of the indole-2-carbaldehyde moiety makes this compound a versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The aldehyde can react with various binucleophiles to construct new fused or linked heterocyclic rings. These reactions often proceed via an initial condensation with the aldehyde followed by a subsequent cyclization involving the indole NH or the C3 position.

For example, reaction with hydrazines can yield pyrazolo-fused indoles, while reaction with hydroxylamine (B1172632) can lead to isoxazole (B147169) derivatives. Condensation with active methylene compounds followed by intramolecular cyclization is a common strategy to access fused pyridines or pyrans. The presence of the C3-ethyl group can influence the regioselectivity of these cyclizations and the stability of the resulting products.

The synthesis of such novel heterocyclic systems is of great interest in medicinal chemistry, as these scaffolds can exhibit a wide range of biological activities. The ability to readily access diverse heterocyclic structures from a single, well-defined starting material like this compound is a significant advantage in drug discovery programs.

Table 2: Synthesis of Fused Heterocycles from Indole-2-carbaldehyde Precursors

BinucleophileResulting Heterocyclic SystemReaction Type
Hydrazine / Substituted HydrazinesPyrazolo[3,4-b]indoleCondensation-Cyclization
Amidines / GuanidinePyrimido[1,2-a]indoleCondensation-Cyclization
1,3-Diketones / β-KetoestersPyrano[3,4-b]indoleKnoevenagel-Intramolecular Cyclization
o-PhenylenediamineIndolo[2,3-b]quinoxalineCondensation-Cyclization

Applications in Advanced Organic Synthesis Methodologies

Beyond its role as a simple building block, this compound and its derivatives have potential applications in the development of more sophisticated synthetic methods.

The indole scaffold is a common feature in the design of chiral ligands for asymmetric catalysis. While this compound itself is achiral, it can be readily converted into chiral derivatives that can serve as ligands for metal-catalyzed asymmetric reactions or as organocatalysts. For example, condensation of the aldehyde with a chiral amine or amino alcohol produces a chiral imine or oxazolidine. These derivatives can then be used to direct the stereochemical outcome of a variety of transformations.

The development of chiral catalysts is a major focus of modern organic synthesis, as it allows for the selective production of a single enantiomer of a chiral molecule. The use of indole-based ligands is particularly attractive due to their rigid structure and the ability to tune their steric and electronic properties through substitution on the indole ring. The ethyl group at the C3 position could play a role in creating a specific chiral pocket around a metal center, thereby enhancing enantioselectivity.

The unique electronic nature of the indole ring, coupled with the reactivity of the C2-aldehyde, can be exploited to develop novel reaction pathways. For instance, the indole nitrogen can be functionalized, and the resulting N-substituted indole-2-carbaldehyde can undergo different modes of cyclization or reaction compared to its NH-unsubstituted counterpart.

Furthermore, the aldehyde can participate in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. This approach is highly efficient and atom-economical. This compound could serve as a key component in the design of new multicomponent reactions to rapidly generate libraries of complex indole-containing molecules. Research in this area focuses on discovering new transformations that can be triggered by the specific arrangement of functional groups present in this starting material.

Probes for Mechanistic Studies in Chemical and Biochemical Systems

Due to the photophysical properties of the indole ring (fluorescence), indole derivatives are often used as probes to study chemical and biological processes. While the parent this compound may have its own spectroscopic signature, it can be derivatized to create more specialized probes.

For example, the aldehyde can be reacted with a fluorogenic reagent, creating a molecule that becomes fluorescent only upon a specific chemical reaction. Such probes are invaluable for studying reaction mechanisms, as they allow for the real-time monitoring of the formation of a particular product. In biochemical systems, indole-based probes can be used to study enzyme activity, protein-ligand binding, and cellular imaging. The specific substitution pattern of this compound could be used to target specific enzymes or receptors, with the aldehyde serving as a reactive handle to attach it to other molecules or to report on binding events.

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The indole ring, with its capacity for hydrogen bonding (N-H group) and π-π stacking, is an excellent motif for building supramolecular assemblies. The aldehyde group in this compound adds another potential site for non-covalent interactions, such as hydrogen bonding with a suitable donor.

This compound could be incorporated into larger host molecules, such as macrocycles, where the indole unit and the aldehyde group contribute to the binding of specific guest molecules. The formation of these host-guest complexes can be studied by various spectroscopic techniques, and the binding affinities can be quantified. The principles of molecular recognition derived from such studies are fundamental to understanding biological processes and for the design of sensors and new materials. The ethyl group could influence the shape of the binding cavity in a host molecule, thereby tuning its selectivity for different guests.

Future Directions in 3 Ethyl 2 Indolecarbaldehyde Research

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of indole (B1671886) derivatives often involves harsh reaction conditions, hazardous reagents, and metal catalysts, posing environmental and economic challenges. rsc.org Future research will undoubtedly focus on developing greener and more efficient synthetic methodologies for 3-Ethyl-2-indolecarbaldehyde.

Key areas of development include:

Biocatalysis : The use of enzymes in organic synthesis offers high selectivity under mild conditions. researchgate.net Engineered enzymes, such as tryptophan synthase variants or lipases, could be employed for the construction of the substituted indole core or for the selective functionalization of a pre-existing indole. acs.orgnih.gov One-pot biocatalytic processes, which combine multiple enzymatic steps, could provide a highly efficient route to d-tryptophan (B555880) derivatives from indoles, a strategy that could be adapted for chiral derivatives related to this compound. thieme-connect.com

Green Catalysts and Solvents : A move away from traditional Lewis and Brønsted acids towards solid acid catalysts like K-10 montmorillonite (B579905) or the use of benign solvents such as water or ethanol (B145695) is anticipated. acs.orggoogle.com Innovative, catalyst-free multicomponent reactions (MCRs) that assemble the indole core from simple precursors in a single step represent a highly sustainable approach. rsc.orgacs.org

Energy-Efficient Methods : Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Synthetic ApproachTraditional MethodFuture Sustainable AlternativeKey Advantages of Alternative
CatalysisHomogeneous metal catalysts (e.g., Palladium, Copper)Biocatalysts (e.g., engineered enzymes), solid acids (e.g., K-10 montmorillonite)High selectivity, mild conditions, reusability, reduced metal waste. researchgate.netacs.org
SolventsHalogenated hydrocarbons (e.g., DMF, DMSO)Benign solvents (e.g., water, ethanol), solvent-free conditionsReduced environmental impact, lower toxicity, improved safety. rsc.orggoogle.com
Reaction ConditionsHigh temperatures, harsh acidic/basic conditionsMicrowave irradiation, ambient temperature reactionsReduced energy consumption, faster reaction times, higher yields. researchgate.net
StrategyMulti-step linear synthesisOne-pot multicomponent reactions (MCRs)High atom economy, reduced waste, operational simplicity. rsc.orgacs.org

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The reactivity of this compound is largely dictated by the electron-rich indole nucleus and the electrophilic aldehyde group. Future research will focus on leveraging this inherent reactivity to explore novel transformations and create diverse libraries of derivatives.

C-H Functionalization : Direct functionalization of the indole's C-H bonds is a powerful strategy for introducing molecular complexity. nih.gov Research into selective C-H functionalization at the C4, C5, C6, or C7 positions of the this compound core, possibly directed by the existing substituents, could yield novel compounds. msu.edu For instance, iridium-catalyzed borylation has been shown to selectively functionalize the C7 position of 2-substituted indoles. msu.edu

Aldehyde Group Transformations : The carbaldehyde moiety is a versatile handle for a wide range of chemical transformations. Condensation reactions to form Schiff bases, Wittig reactions to introduce new carbon-carbon double bonds, and reductive aminations are just a few examples. These derivatizations can be used to append other functional groups, link to other molecular scaffolds, or build more complex heterocyclic systems.

Cyclization and Annulation Reactions : The combination of the aldehyde and the indole nucleus provides opportunities for intramolecular reactions to construct fused polycyclic systems. For example, a Pictet-Spengler-type reaction could be explored by first converting the aldehyde to a suitable amine derivative.

Reactive SitePotential Reaction TypeExample TransformationPotential Outcome
Indole C-H Bonds (C4-C7)Directed C-H Borylation/ArylationIr- or Pd-catalyzed coupling with boronic acids or aryl halidesIntroduction of aryl or heteroaryl groups at specific positions.
Indole N-H BondN-Alkylation / N-ArylationReaction with alkyl halides or arylboronic acidsModulation of electronic properties and steric hindrance.
2-Carbaldehyde GroupCondensationReaction with primary amines to form Schiff bases (imines)Scaffolds for metal complexes or further functionalization.
2-Carbaldehyde GroupWittig ReactionReaction with phosphoranesExtension of the carbon chain with a C=C double bond.
3-Ethyl Group (α-position)α-C-H FunctionalizationThionium-mediated nucleophilic substitutionIntroduction of O-, N-, and C-substituents on the ethyl side chain. rsc.org

Advanced Computational Studies for Predictive Design

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental efforts. indexcopernicus.com Applying these techniques to this compound can accelerate the discovery of new derivatives with desired characteristics.

Predicting Reactivity and Selectivity : Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound. rsc.org This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, aiding in the design of selective functionalization reactions. rsc.orgmdpi.com Computational models can also predict the regioselectivity of additions to indole-based arynes (indolynes), a concept that could be extended to other reactive intermediates of this compound. nih.gov

In Silico Screening : Virtual libraries of derivatives can be generated and screened for properties such as their predicted binding affinity to specific protein targets. nih.gov This in silico approach can prioritize the synthesis of compounds that are most likely to exhibit interesting biological activity, saving significant time and resources. researchgate.net

ADMET Profiling : Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. indexcopernicus.com This allows for the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles, a crucial step in the design of chemical probes.

Computational MethodApplication for this compoundPredicted Outcome/Insight
Density Functional Theory (DFT)Calculation of electronic structure, orbital energies (HOMO/LUMO), and reaction pathways.Prediction of reactivity, reaction mechanisms, and spectroscopic properties. rsc.orgmdpi.com
Molecular DockingSimulating the binding of virtual derivatives to the active sites of proteins.Identification of potential biological targets and key binding interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Building statistical models that correlate chemical structure with a specific activity.Predicting the activity of unsynthesized derivatives. researchgate.net
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the molecule and its complexes with biological targets over time.Understanding conformational changes and binding stability. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages in terms of efficiency, safety, and scalability. mdpi.comnih.gov Applying these technologies to the synthesis and derivatization of this compound is a key future direction.

Flow Chemistry : Performing reactions in continuous flow reactors allows for precise control over parameters like temperature, pressure, and reaction time. mdpi.com This can lead to higher yields, improved selectivity, and safer handling of reactive intermediates compared to batch processes. mdpi.comnih.gov The synthesis of various indole derivatives has already been successfully demonstrated using flow chemistry, suggesting its applicability to this compound. mdpi.comsemanticscholar.org

Automated Synthesis : The use of robotic platforms for automated synthesis can dramatically accelerate the creation of compound libraries. nih.gov Technologies like acoustic droplet ejection (ADE) enable reactions to be performed on a nanomole scale, allowing for the rapid screening of a large number of building blocks and reaction conditions to discover new derivatives of this compound. nih.gov

ParameterTraditional Batch SynthesisFlow Chemistry / Automated Synthesis
ScalabilityOften challenging and requires re-optimization.Easier to scale up by running the system for a longer time. mdpi.com
SafetyHandling of large quantities of hazardous materials can be risky.Smaller reaction volumes at any given time enhance safety. mdpi.com
ControlDifficult to maintain precise control over temperature and mixing.Excellent heat and mass transfer provide superior control. mdpi.com
ThroughputLow to moderate; sequential synthesis is time-consuming.High-throughput library generation is possible with automated platforms. nih.gov

Expanding its Role as a Chemical Probe for Fundamental Biological Process Studies

Chemical probes are small molecules designed to interact with biological targets in a specific manner, allowing for the study of their function in a cellular context. pnas.org The unique structure of this compound makes it an attractive scaffold for the development of novel chemical probes to investigate fundamental biological processes, without focusing on clinical outcomes.

Probes for Enzyme Activity : The aldehyde group can be incorporated into a "warhead" that reacts covalently with the active site of specific enzymes, creating an activity-based probe (ABP). nih.gov By attaching a reporter tag (e.g., a fluorophore or a biotin), these probes can be used to profile enzyme activity within complex biological samples.

Fluorescent Probes : The indole core is a known fluorophore. By conjugating it with other dye structures, it is possible to create ratiometric fluorescent probes. rsc.org For instance, a derivative of this compound could be designed to respond to changes in the local microenvironment, such as pH or polarity, providing a tool to visualize these parameters within cellular compartments.

Modulators of Protein-Protein Interactions (PPIs) : The rigid, three-dimensional shape of indole derivatives makes them suitable candidates for disrupting or stabilizing protein-protein interactions (PPIs), which are fundamental to many cellular signaling pathways. nih.govmdpi.com this compound could serve as a starting point for designing small molecules that bind to the interface of two proteins, thereby allowing researchers to study the consequences of modulating that specific interaction. nih.gov

Type of Chemical ProbeDesign Strategy based on this compoundFundamental Biological Question to Address
Activity-Based Probe (ABP)Transform the aldehyde into a reactive electrophile; attach a reporter tag.What is the activity level of a specific enzyme family in different cellular states? nih.gov
Fluorescent SensorModify the electronic system through derivatization to induce environment-sensitive fluorescence.How does the pH or polarity vary within different organelles of a living cell? rsc.org
Protein-Protein Interaction (PPI) ModulatorUse the indole scaffold to mimic a key residue at a PPI interface.What is the functional role of a specific protein-protein interaction in a signaling cascade? nih.govmdpi.com
Affinity-Based ProbeAttach a photo-crosslinker and a purification tag to a derivative designed to bind a specific protein.What are the direct binding partners of a small molecule within a cell? pnas.org

Q & A

Q. How should researchers address limitations in their experimental design involving this compound?

  • Methodological Answer :
  • Transparency : Disclose batch-to-batch variability in purity.
  • Error Analysis : Report confidence intervals for kinetic or thermodynamic measurements.
  • Future Work : Propose follow-up studies (e.g., isotopic labeling for mechanistic tracking) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.